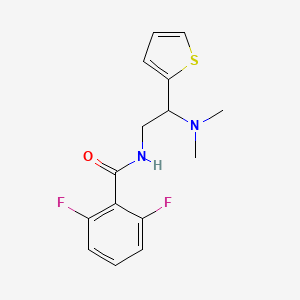![molecular formula C16H15BrClN3O3S B2365823 5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide CAS No. 2034590-66-2](/img/structure/B2365823.png)
5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is a complex organic compound with a broad spectrum of applications in scientific research, including chemistry, biology, medicine, and industrial processes. This compound's structure features multiple functional groups, making it a versatile reagent in various chemical reactions and studies.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide typically begins with commercially available starting materials, such as 5-bromo-2-chlorobenzoyl chloride and 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole.
Step-by-Step Synthesis:
Step 1: The acyl chloride is first reacted with an appropriate amine in the presence of a base to form the benzamide core.
Step 2: Subsequent reactions, including electrophilic substitution and nucleophilic substitution, incorporate the various substituents such as the bromo, chloro, and methyl groups.
Reaction Conditions: Typical reaction conditions include using solvents like dichloromethane or tetrahydrofuran, catalysts like palladium or copper, and temperature control ranging from room temperature to reflux conditions.
Industrial Production Methods:
Scale-Up: For large-scale production, automated reactors with precise temperature and pressure control are used to ensure the consistency and purity of the final product.
Purification: Purification methods such as recrystallization, distillation, or chromatography are employed to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can also occur, particularly at the halogen sites, resulting in dehalogenated products.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution Conditions: Various bases, acids, and catalysts depending on the type of substitution desired.
Major Products:
Products vary widely based on reaction conditions but can include substituted benzamides, dehalogenated derivatives, and oxidized products.
科学研究应用
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: In biological studies, it can act as a probe or marker due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
Mechanism: The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors, depending on its application.
Molecular Targets and Pathways: It may inhibit or activate certain pathways, leading to desired biological or chemical outcomes. Detailed studies on its mechanism involve techniques like X-ray crystallography, NMR spectroscopy, and molecular modeling.
相似化合物的比较
Unique Features: Compared to other benzamide derivatives, the presence of the bromo, chloro, and thiadiazole moieties imparts unique chemical reactivity and biological activity.
Similar Compounds: Examples include other benzamides with different halogen substitutions or related thiadiazole derivatives.
Comparison: This specific compound often exhibits higher stability and reactivity due to the combination of its substituents, making it distinct in various applications.
5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is truly fascinating in its complexity and versatility, embodying the intricate beauty of organic chemistry.
属性
IUPAC Name |
5-bromo-2-chloro-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O3S/c1-20-14-4-2-3-5-15(14)21(25(20,23)24)9-8-19-16(22)12-10-11(17)6-7-13(12)18/h2-7,10H,8-9H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYDHTGMOLATID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{1-[(4-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2365740.png)
![2-Chloro-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]propanamide](/img/structure/B2365741.png)
![4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2365742.png)
![6,7-dimethyl2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2365745.png)
![4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2365747.png)
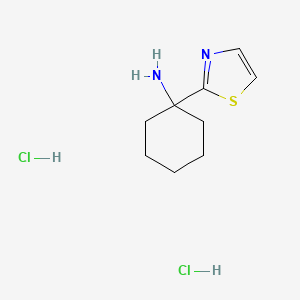
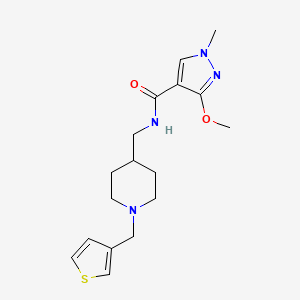
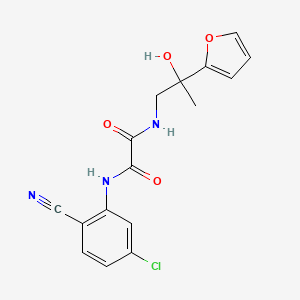
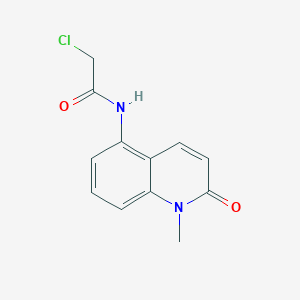
![2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2365754.png)
![1-allyl-4-(1-(3-(3,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2365755.png)
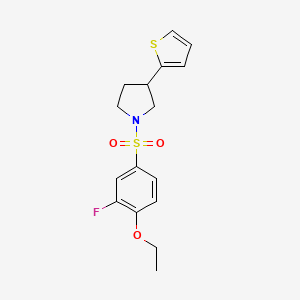
![1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2365758.png)
